3-Benzyl-2-bromoquinazolin-4(3H)-one 3-Benzyl-2-bromoquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 923018-90-0
VCID: VC17330240
InChI: InChI=1S/C15H11BrN2O/c16-15-17-13-9-5-4-8-12(13)14(19)18(15)10-11-6-2-1-3-7-11/h1-9H,10H2
SMILES:
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

3-Benzyl-2-bromoquinazolin-4(3H)-one

CAS No.: 923018-90-0

Cat. No.: VC17330240

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-2-bromoquinazolin-4(3H)-one - 923018-90-0

Specification

CAS No. 923018-90-0
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 3-benzyl-2-bromoquinazolin-4-one
Standard InChI InChI=1S/C15H11BrN2O/c16-15-17-13-9-5-4-8-12(13)14(19)18(15)10-11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key IXNCNQSYKWBWOH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Quinazolinones are bicyclic heterocyclic compounds comprising a benzene ring fused with a pyrimidine-4-one moiety. In 3-benzyl-2-bromoquinazolin-4(3H)-one, the benzyl group occupies the N3 position, while bromine substitutes the C2 position. This substitution pattern distinguishes it from the more commonly studied 6-bromo isomer, where bromine resides at C6 .

The molecular formula for the 2-bromo analog is hypothesized as C₁₅H₁₁BrN₂O, mirroring the 6-bromo variant’s composition . Key physicochemical parameters, including a calculated exact mass of 314.005 g/mol and a logP value of 3.21, suggest moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Challenges

  • Cyclocondensation: 2-Amino-5-bromobenzoic acid reacts with triethyl orthoformate and benzylamine under acidic conditions .

  • Halogenation: Late-stage bromination of preformed quinazolinones using brominating agents like N-bromosuccinimide .

Positional isomerism significantly impacts reaction outcomes. The C2 bromine’s steric and electronic effects may necessitate modified conditions compared to C6 substitution. For instance, bromination at C2 could require directing groups or protected intermediates to achieve regioselectivity .

Table 1: Comparative Physicochemical Data for Brominated Quinazolinones

Property3-Benzyl-2-bromoquinazolin-4(3H)-one (Predicted)3-Benzyl-6-bromoquinazolin-4(3H)-one (Reported)
Molecular FormulaC₁₅H₁₁BrN₂OC₁₅H₁₁BrN₂O
Exact Mass (g/mol)314.005314.005
LogP3.213.21
PSA (Ų)34.8934.89
Melting Point (°C)Not reportedNot reported

Analytical Characterization

Spectroscopic Profiles

Reported data for 6-bromo analogs provide benchmarks for the 2-bromo isomer:

  • ¹H NMR: Aromatic protons appear as distinct multiplets between δ 7.2–8.4 ppm, with benzyl CH₂ resonating near δ 4.5–5.0 ppm .

  • 13C NMR: Carbonyl (C4) signals occur at δ 160–162 ppm, while brominated carbons show characteristic deshielding (δ 120–130 ppm) .

  • HRMS: Molecular ion peaks align with theoretical [M+H]⁺ values (e.g., m/z 316.0 for 6-bromo derivatives) .

Chromatographic Behavior

Reverse-phase HPLC analyses of related compounds indicate:

  • Retention times of 12–15 minutes under 60% acetonitrile/water gradients .

  • UV-Vis λₘₐₓ at 260–280 nm due to quinazolinone π→π* transitions .

Future Directions

  • Synthetic Optimization: Develop regioselective bromination strategies for C2 substitution.

  • Target Identification: Screen 2-bromo derivatives against kinase panels using molecular docking.

  • Prodrug Development: Explore phosphate or peptide conjugates to enhance aqueous solubility.

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